molecular formula C12H20N2O5 B2455202 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide CAS No. 941914-66-5

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide

Cat. No.: B2455202
CAS No.: 941914-66-5
M. Wt: 272.301
InChI Key: WZKYCQYVVWDSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide is a synthetic oxalamide derivative featuring the 1,4-dioxaspiro[4.4]nonane motif. This spirocyclic structure is a key scaffold in medicinal chemistry, found in compounds with various biological activities. The 1,4-dioxaspiro[4.4]nonane group serves as a protected carbonyl equivalent, which can be leveraged in synthetic chemistry. The oxalamide (N2-(2-hydroxyethyl)) linker is a common pharmacophore that can contribute to molecular recognition and binding. Related compounds containing this core structure are of significant interest in early-stage research, including as potential intermediates for the synthesis of more complex molecules or in the development of targeted protein degraders for therapeutic discovery . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-(2-hydroxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5/c15-6-5-13-10(16)11(17)14-7-9-8-18-12(19-9)3-1-2-4-12/h9,15H,1-8H2,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKYCQYVVWDSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide typically involves the following steps:

    Formation of the Spiroketal Core: The spiroketal core, 1,4-dioxaspiro[4.4]nonane, can be synthesized from aliphatic compounds or γ-lactones. For instance, the condensation of two molecules of γ-hydroxy carboxylic acid lactone in the presence of sodium ethoxide forms a dilactone, which is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide.

    Attachment of the Oxalamide Moiety: The spiroketal intermediate is then reacted with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is subsequently treated with 2-aminoethanol to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkoxides or halides can be employed under basic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

N1-(1,4-dioxaspiro[4

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic compounds.

    Materials Science: It can be incorporated into polymers to impart specific properties such as flexibility or thermal stability.

Mechanism of Action

The mechanism by which N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spiroketal structure can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.4]nonane: The core spiroketal structure.

    N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)ethane-1,2-diamine: A related compound with a different functional group.

Uniqueness

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide is unique due to the combination of its spiroketal core and oxalamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Q & A

(Basic) What are the key synthetic steps for preparing N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide?

Methodological Answer:
The synthesis typically involves:

Spirocyclic Core Formation : Cyclization of diols or ketones (e.g., 1,4-dioxaspiro[4.4]nonane derivatives) using acid catalysts like p-toluenesulfonic acid (PTSA) .

Methylation : Introducing the methylene group via nucleophilic substitution (e.g., using methyl iodide or formaldehyde derivatives) .

Amidation : Coupling the spirocyclic intermediate with N-(2-hydroxyethyl)oxalamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .

Purification : Chromatography (silica gel or HPLC) or recrystallization to isolate the product (>95% purity) .

(Advanced) How do reaction conditions (e.g., solvent, catalyst) influence the yield of the spirocyclic intermediate?

Methodological Answer:
Comparative studies on similar spiro compounds reveal:

Condition Catalyst Solvent Yield Reference
CyclizationPTSATHF65-70%
CyclizationBF₃·Et₂ODCM75-80%
Oxidative couplingPd(OAc)₂Toluene50-55%
BF₃·Et₂O in DCM provides higher yields due to enhanced electrophilic activation of carbonyl groups. Solvent polarity and catalyst acidity are critical for minimizing side reactions .

(Basic) What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR identify protons and carbons in the spirocyclic core (e.g., δ 3.8–4.2 ppm for dioxolane O–CH₂–O) and hydroxyethyl group (δ 1.2–1.5 ppm for –CH₂–OH) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 337.18 [M+H]+) .
  • IR Spectroscopy : Peaks at 1670–1700 cm⁻¹ confirm carbonyl (C=O) stretches .

(Advanced) How can computational modeling resolve ambiguities in stereochemical assignments?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulates conformational stability of the spirocyclic moiety .
  • Density Functional Theory (DFT) : Predicts NMR chemical shifts (e.g., shielding effects in the dioxolane ring) with <5% deviation from experimental data .
  • X-ray Crystallography : Validates computational predictions for absolute configuration .

(Basic) What initial bioassays are recommended to screen for biological activity?

Methodological Answer:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays targeting proteases or kinases .
  • Solubility Testing : Shake-flask method in PBS (pH 7.4) to assess bioavailability .

(Advanced) How does the hydroxyethyl group influence target binding in molecular docking studies?

Methodological Answer:

  • Hydrogen Bonding : The –OH group forms H-bonds with residues like Asp189 in thrombin (binding energy: −8.2 kcal/mol) .
  • Solvent Accessibility : Molecular surface area (MSA) calculations show increased hydrophilicity (clogP = 1.2 vs. 2.5 for non-hydroxylated analogs) .
  • SAR Studies : Removing the hydroxyethyl group reduces IC₅₀ by 10-fold in kinase inhibition assays .

(Basic) What stability issues arise during storage, and how are they mitigated?

Methodological Answer:

  • Hydrolysis : The dioxolane ring is prone to acid-catalyzed cleavage. Store under nitrogen at −20°C .
  • Oxidation : Hydroxyethyl groups degrade in air; add antioxidants (e.g., BHT) to solutions .
  • Light Sensitivity : Amber vials prevent photodegradation of the oxalamide bond .

(Advanced) Can this compound act as a precursor for metal-organic frameworks (MOFs)?

Methodological Answer:

  • Coordination Sites : The oxalamide and ether oxygen atoms chelate metals (e.g., Cu²⁺, Zn²⁺) to form 2D networks (surface area: 450–500 m²/g) .
  • Thermal Stability : TGA shows decomposition >300°C, suitable for high-temperature MOF synthesis .
  • Porosity : BET analysis reveals micropores (0.8–1.2 nm) ideal for gas storage applications .

(Basic) What chromatographic methods optimize purity assessment?

Methodological Answer:

  • HPLC : C18 column, gradient elution (ACN:H₂O, 40:60 to 90:10), UV detection at 254 nm .
  • TLC : Silica gel 60 F₂₅₄, ethyl acetate/hexane (3:7), Rf = 0.4 .
  • GC-MS : For volatile byproducts (e.g., residual solvents) .

(Advanced) How do substituents on the spirocyclic ring modulate electronic properties?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro substituents reduce HOMO-LUMO gaps (ΔE = 3.2 eV vs. 4.1 eV for methyl groups), enhancing reactivity in Diels-Alder reactions .
  • Steric Effects : Bulky groups (e.g., tert-butyl) hinder amidation kinetics (k = 0.15 min⁻¹ vs. 0.35 min⁻¹ for H-substituted analogs) .
  • DFT Calculations : Mulliken charges show increased electrophilicity at the carbonyl carbon with EWGs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.